molecular formula C11H10N4O4 B8144729 Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate

Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate

Cat. No.: B8144729
M. Wt: 262.22 g/mol
InChI Key: CCGTTYWAGKLEMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate: is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a nitro group, a triazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate typically involves a multi-step process. One common method is the reaction of 2-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst to form ethyl 2-nitrobenzoate. This intermediate is then subjected to a cycloaddition reaction with an azide compound to introduce the triazole ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the cycloaddition .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes and receptors, inhibiting their activity. These interactions can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate is unique due to the presence of both a nitro group and a triazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl 2-nitro-6-(triazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-2-19-11(16)10-8(14-12-6-7-13-14)4-3-5-9(10)15(17)18/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGTTYWAGKLEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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